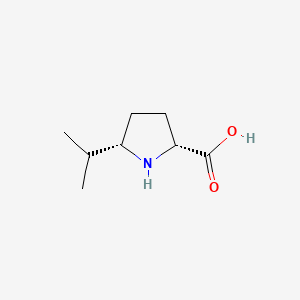
NCO I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “NCO I” refers to cyanogen isocyanate, a reactive monomer with the chemical formula NC-NCO. Cyanogen isocyanate is known for its high reactivity and is used as a precursor in the synthesis of various polymers and materials. It is a hydrogen-free compound that forms an amorphous inorganic network upon polymerization .
准备方法
Synthetic Routes and Reaction Conditions
Cyanogen isocyanate can be synthesized through the polymerization of the reactive monomer at low temperatures. The process involves polyaddition reactions, which result in the formation of a moisture-sensitive polymer . The traditional industrial method for producing isocyanates involves the phosgene process, where nitro compounds are hydrogenated to form amino compounds, which then react with phosgene to produce isocyanates . non-phosgene methods are also being explored, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates .
化学反应分析
Types of Reactions
Cyanogen isocyanate undergoes various chemical reactions, including:
Polyaddition (Polymerization): The reactive monomer polymerizes at low temperatures to form an amorphous inorganic network.
Thermal Decomposition: Upon exposure to temperatures between 400 and 500°C, the polymer undergoes depolymerization and fragmentation, resulting in the release of gaseous species and the removal of oxygen in the form of carbon dioxide.
Common Reagents and Conditions
Polyaddition: Low temperatures are required for the polymerization of cyanogen isocyanate.
Thermal Decomposition: High temperatures (400-500°C) are necessary for the depolymerization and fragmentation of the polymer.
Major Products Formed
Polyaddition: The major product is an amorphous inorganic network.
Thermal Decomposition: The major products include gaseous species and carbon dioxide.
科学研究应用
Cyanogen isocyanate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and materials.
Biology and Medicine: The compound’s reactivity makes it useful in biochemical studies, particularly in the study of protein modifications and interactions.
Industry: Cyanogen isocyanate is used in the production of polyurethanes, coatings, and adhesives.
作用机制
The mechanism of action of cyanogen isocyanate involves its high reactivity, which allows it to undergo polymerization and thermal decomposition reactions. The compound’s molecular targets include various functional groups, such as amines and thiols, which it reacts with to form polymers and other products .
相似化合物的比较
Cyanogen isocyanate can be compared to other isocyanates, such as isocyanic acid (HNCO) and aliphatic isocyanates. While isocyanic acid is known for its atmospheric reactivity and potential toxicity, cyanogen isocyanate is primarily used in polymer synthesis and industrial applications . Aliphatic isocyanates, on the other hand, are used in the production of non-yellowing polyurethane materials .
Similar Compounds
- Isocyanic Acid (HNCO)
- Aliphatic Isocyanates (e.g., hexamethylene diisocyanate, isophorone diisocyanate)
Cyanogen isocyanate’s uniqueness lies in its hydrogen-free structure and its ability to form an amorphous inorganic network upon polymerization .
属性
CAS 编号 |
107824-63-5 |
|---|---|
分子式 |
C9H5FO2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



